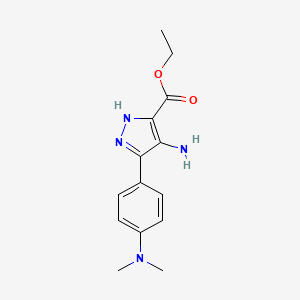
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the carboxylic acid position, an amino group at the 4-position, and a dimethylamino-substituted phenyl group at the 5-position. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester typically involves the condensation of ethyl 2,4-dioxo-4-ferrocenylbutanoate with arylhydrazines in boiling ethanol in the presence of a catalytic amount of acetic acid . This reaction yields the desired pyrazole derivative in high yields. The reaction conditions are mild, and the process is relatively straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Lacks the dimethylamino group, resulting in different chemical and biological properties.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester: Contains a methoxy group instead of a dimethylamino group, leading to variations in reactivity and applications.
Uniqueness
The presence of the dimethylamino group in 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester imparts unique electronic and steric properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
91857-66-8 |
|---|---|
Formule moléculaire |
C14H18N4O2 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
ethyl 4-amino-3-[4-(dimethylamino)phenyl]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H18N4O2/c1-4-20-14(19)13-11(15)12(16-17-13)9-5-7-10(8-6-9)18(2)3/h5-8H,4,15H2,1-3H3,(H,16,17) |
Clé InChI |
YZASAZUDNNQJRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


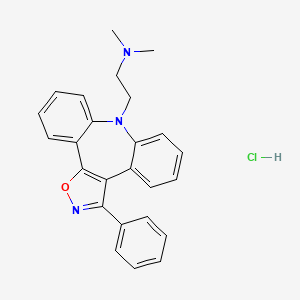

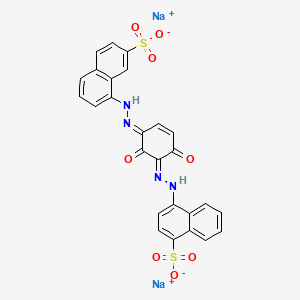
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
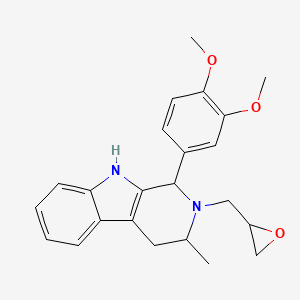

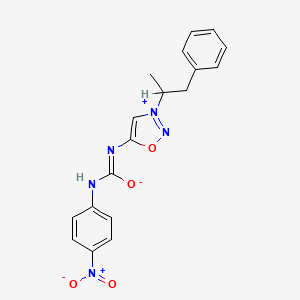
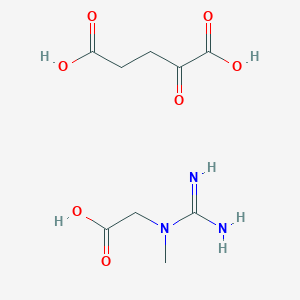
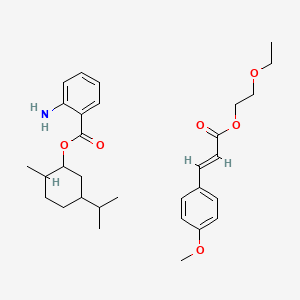
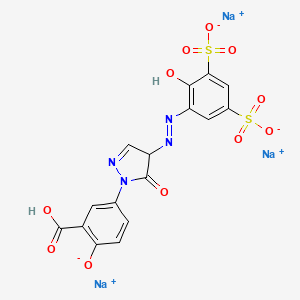
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
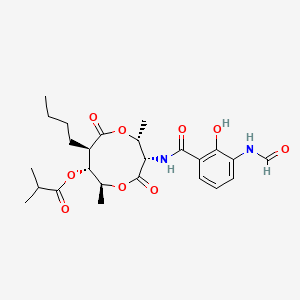
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
